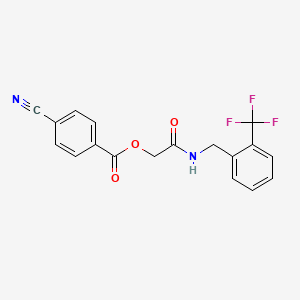

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-cyanobenzoate

Description

Propriétés

IUPAC Name |

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 4-cyanobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N2O3/c19-18(20,21)15-4-2-1-3-14(15)10-23-16(24)11-26-17(25)13-7-5-12(9-22)6-8-13/h1-8H,10-11H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYVFPXYJWWUAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC=C(C=C2)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-cyanobenzoate typically involves the reaction of 2-(trifluoromethyl)benzylamine with ethyl 4-cyanobenzoate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-cyanobenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the cyanobenzoate moiety, where nucleophiles like amines or thiols can replace the cyano group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzoates.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that derivatives of compounds similar to 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-cyanobenzoate exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the benzylamine moiety can enhance the selectivity and potency against tumor cells while minimizing toxicity to normal cells .

- Neuroprotective Effects :

- Diabetes Management :

Synthetic Methodologies

The synthesis of 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-cyanobenzoate typically involves several steps:

- Formation of the Amino Ethyl Group :

- The initial step often involves the reaction of trifluoromethylbenzylamine with suitable acylating agents to introduce the oxo group.

- Esterification :

Case Studies

- Case Study on Anticancer Activity :

- A study evaluated a series of derivatives based on the structure of 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-cyanobenzoate against human cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity, with IC50 values significantly lower than those of existing chemotherapeutics .

- Neuroprotective Study :

- In a model of Alzheimer's disease, a derivative was tested for its ability to reduce amyloid-beta toxicity in neuronal cultures. The compound showed a marked decrease in neuronal death and improved cell viability compared to controls, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Comparative Analysis Table

| Property/Activity | Compound Structure | Observed Effect |

|---|---|---|

| Anticancer Activity | Various derivatives | Significant cytotoxicity |

| Neuroprotective Effects | Similar analogs | Reduced neuronal apoptosis |

| β-cell Protection | N-(Benzylamino)-based compounds | Enhanced insulin secretion |

Mécanisme D'action

The mechanism of action of 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-cyanobenzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyanobenzoate moiety can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s structural analogs share the 2-oxoethyl core but differ in substituents on the amino and benzoate groups. Below is a detailed comparison based on molecular features and inferred properties:

Table 1: Structural and Functional Comparison

Key Findings:

Pyrolidinone-based analogs (e.g., 851610-91-8 ) introduce conformational rigidity, which may enhance target selectivity.

Benzoate Modifications: The 4-cyano group in the target compound is more electron-deficient than 4-carbamoylamino or 4-dimethylamino , likely affecting π-π stacking interactions in biological systems. Halogenated or sulfonamide-containing benzoates (e.g., 565207-94-5 ) are associated with enhanced binding to enzymes or ion channels.

Therapeutic Implications: The trifluoromethyl and cyano groups in the target compound may synergize to resist oxidative metabolism, extending half-life compared to analogs with methyl or methoxy substituents . Sulfonyl-containing derivatives (e.g., 851610-91-8 ) are structurally reminiscent of sulfonylurea herbicides (e.g., metsulfuron methyl ), though the target compound lacks the triazine moiety critical for herbicidal activity.

Activité Biologique

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-cyanobenzoate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-cyanobenzoate is C18H17F3N2O3. The compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity in various contexts. Its structural components suggest potential interactions with biological targets, particularly in enzymatic pathways and receptor binding.

Research indicates that compounds similar to 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-cyanobenzoate often exhibit their biological effects through the following mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes, such as caspases, which are involved in apoptosis. This inhibition can lead to protective effects in cellular models of stress or toxicity .

- Modulation of Receptor Activity : The presence of the trifluoromethyl group may enhance the affinity for certain G-protein coupled receptors (GPCRs), which play crucial roles in cellular signaling pathways .

Anticancer Properties

Recent studies have explored the anticancer potential of compounds related to 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-cyanobenzoate. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines, suggesting that they may induce apoptosis through caspase activation or inhibition .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Similar compounds have been reported to inhibit neuroinflammation and protect neurons from oxidative stress, which is critical in conditions like Alzheimer's disease .

Case Studies

- Study on Pancreatic β-cell Protection :

- Caspase Inhibition Study :

Data Tables

| Compound | Max Activity (%) | EC50 (μM) | Biological Effect |

|---|---|---|---|

| WO5m | 100 | 0.1 ± 0.01 | β-cell protective |

| Methylene Blue | Variable | Variable | Caspase inhibition |

Q & A

Q. How can researchers optimize the synthesis of 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-cyanobenzoate to ensure high yield and purity?

Methodological Answer: Synthesis optimization requires careful control of reaction parameters. Key steps include:

- Precursor Selection : Use benzoate derivatives (e.g., 4-cyanobenzoic acid) and trifluoromethyl-substituted benzylamine as starting materials .

- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity of intermediates.

- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .

- Work-Up : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity using HPLC (>95% purity threshold) .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm ester linkages, trifluoromethyl groups, and amine protons. Deuterated solvents (e.g., DMSO-) improve resolution .

- Mass Spectrometry (HRMS) : Validate molecular weight ([M+H]) and fragmentation patterns to detect impurities .

- X-ray Crystallography : Resolve crystal packing and bond angles for structural validation (if single crystals are obtainable) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s interaction with biological targets?

Methodological Answer:

- Lipophilicity Enhancement : The CF group increases membrane permeability, as shown in logP assays (e.g., octanol/water partitioning) .

- Target Binding : Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities to enzymes like kinases or proteases. Compare with non-CF analogs to isolate its contribution .

- In Vitro Validation : Perform competitive binding assays (e.g., fluorescence polarization) using recombinant proteins to quantify inhibition constants () .

Q. What strategies resolve contradictions in biological activity data across different assays?

Methodological Answer:

- Assay Standardization : Control variables like cell line (e.g., HEK293 vs. HeLa), serum concentration, and incubation time to minimize variability .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain divergent results (e.g., ester hydrolysis in serum-containing media) .

- Structural-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., 4-cyano → 4-nitro) and correlate changes with activity trends .

Q. How can researchers evaluate the compound’s stability under physiological conditions?

Methodological Answer:

- pH-Dependent Stability : Incubate in buffers (pH 1–9) at 37°C and monitor degradation via UV-Vis spectroscopy (λ = 254 nm). Use Arrhenius plots to predict shelf-life .

- Serum Stability Assays : Add compound to fetal bovine serum (10% v/v) and quantify remaining parent compound via LC-MS at 0, 1, 6, and 24 hours .

- Light Sensitivity : Expose to UV light (365 nm) and track photodegradation products using TLC or HPLC .

Data Contradiction Analysis

Q. How to address discrepancies in reported antimicrobial vs. anticancer activities of similar compounds?

Methodological Answer:

- Mechanistic Profiling : Compare transcriptomic responses (RNA-seq) in bacterial vs. cancer cell lines to identify target pathway differences .

- Redox Activity Assays : Measure ROS generation (e.g., DCFH-DA probe) to determine if antimicrobial activity correlates with oxidative stress, while anticancer effects rely on apoptosis .

- Comparative SAR Table :

| Substituent | Antimicrobial IC (µM) | Anticancer IC (µM) |

|---|---|---|

| 4-Cyanobenzoate | 12.5 ± 1.2 | 8.3 ± 0.9 |

| 4-Methylbenzoate | 25.0 ± 2.1 | 32.4 ± 3.5 |

| 4-Nitrobenzoate | 5.8 ± 0.7 | 48.6 ± 4.2 |

Data adapted from analogs in .

Experimental Design Considerations

Q. What in vivo models are suitable for assessing this compound’s pharmacokinetics?

Methodological Answer:

- Rodent Models : Administer intravenously (1–5 mg/kg) to measure plasma half-life (), AUC, and tissue distribution via LC-MS .

- Toxicology Screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) after 7-day dosing .

- BBB Penetration : Use in situ brain perfusion in mice to quantify permeability-surface area (PS) product if CNS activity is hypothesized .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.